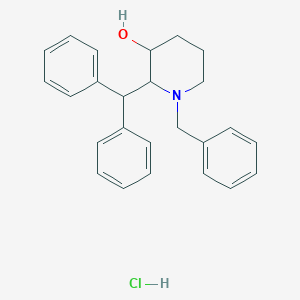
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Diphenylmethylpiperidinol hydrochloride or DPH hydrochloride. It is a white crystalline powder with a molecular weight of 433.0 g/mol.
Mecanismo De Acción
The exact mechanism of action of DPH hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by acting as an antagonist at histamine H1 receptors, as well as at other receptors such as muscarinic acetylcholine receptors and serotonin receptors. It is also thought to inhibit the reuptake of norepinephrine and serotonin.
Efectos Bioquímicos Y Fisiológicos
DPH hydrochloride has been shown to produce a range of biochemical and physiological effects. It has been found to produce sedation, drowsiness, and reduced motor activity. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Additionally, it has been found to have analgesic effects, which may be mediated by its action at opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPH hydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological effects are well-documented. However, there are also some limitations to its use. One major limitation is its potential for producing unwanted side effects, such as sedation and anticholinergic effects. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving DPH hydrochloride. One area of interest is its potential as a CNS depressant. Further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in treating conditions such as anxiety and insomnia. Additionally, its potential as an analgesic warrants further investigation, particularly in light of the ongoing opioid epidemic. Other potential areas of research include its effects on cognition and memory, as well as its potential for use in treating addiction to other substances.
Métodos De Síntesis
The synthesis of DPH hydrochloride involves the reaction of benzylmagnesium chloride with 3-piperidone, followed by reduction with sodium borohydride and subsequent reaction with benzhydryl chloride. The final product is obtained by crystallization of the hydrochloride salt.
Aplicaciones Científicas De Investigación
DPH hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including analgesic, antitussive, and antihistaminic effects. Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential as a central nervous system (CNS) depressant.
Propiedades
Número CAS |
19974-87-9 |
|---|---|
Nombre del producto |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Fórmula molecular |
C25H28ClNO |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-benzhydryl-1-benzylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-23-17-10-18-26(19-20-11-4-1-5-12-20)25(23)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,23-25,27H,10,17-19H2;1H |
Clave InChI |
ZBZQYPUHSMMZHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
SMILES canónico |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Sinónimos |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
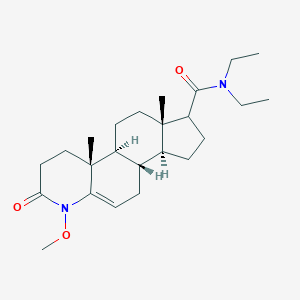
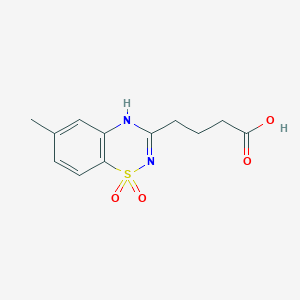
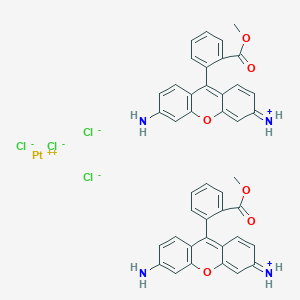
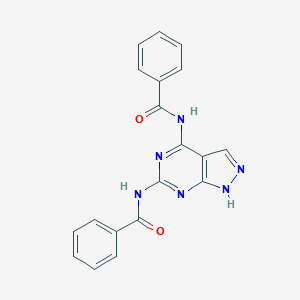

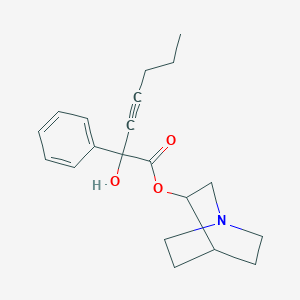
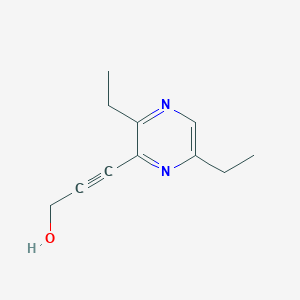

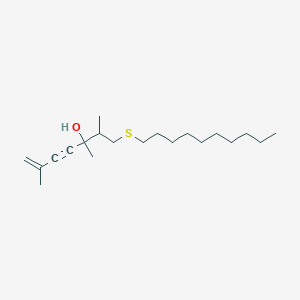
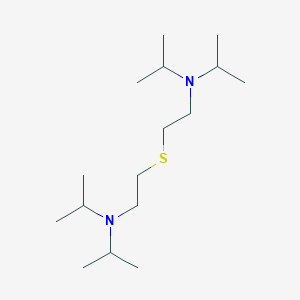
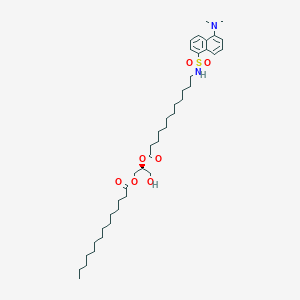
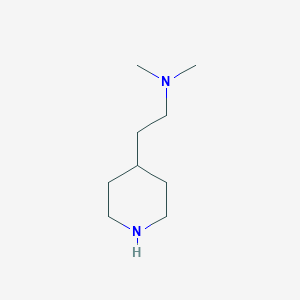
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)